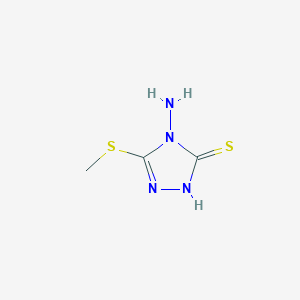

4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The compound also contains an amino group, a methylthio group, and a thiol group, which contribute to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol can be achieved through various synthetic routes. One common method involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions typically include the use of solvents such as ethanol or water and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted triazoles. The specific products depend on the reaction conditions and the reagents used.

Applications De Recherche Scientifique

4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes by binding to their active sites or by forming covalent bonds with key amino acid residues. This inhibition can disrupt essential biochemical processes, leading to antimicrobial or antifungal effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol include:

- 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-one

- 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-carboxylic acid

- 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-sulfonic acid

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thiol and a methylthio group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry .

Activité Biologique

4-Amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol (CAS 21532-03-6) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antioxidant, antibacterial, antifungal, and anticancer activities, supported by recent research findings and case studies.

The molecular formula of this compound is . It possesses a density of 1.77 g/cm³ and a boiling point of 255.3ºC at 760 mmHg .

Antioxidant Activity

Recent studies have demonstrated that derivatives of triazoles exhibit substantial antioxidant properties. For instance, in a study assessing various triazole derivatives, compound 3d showed an ABTS IC50 value of 0.397 μM, comparable to ascorbic acid (IC50 = 0.87 μM) . The antioxidant activity was evaluated using DPPH and ABTS assays, which highlighted the potential of triazole derivatives in mitigating oxidative stress.

Antibacterial Activity

The antibacterial efficacy of this compound has been investigated against a range of Gram-positive and Gram-negative bacteria. In vitro tests revealed that certain derivatives exhibited broad-spectrum activity. Notably, compounds 4k and 4m demonstrated pronounced potency against Escherichia coli with minimal inhibitory concentration (MIC) values indicating strong antibacterial potential . Molecular docking studies further supported these findings by showing high binding affinities to bacterial enzyme targets (docking scores of -9.8 and -9.6 kcal/mol) for compounds 4f and 4h , respectively .

Antifungal Activity

Triazole derivatives are recognized for their antifungal properties. A comparative study found that synthesized triazolethiones displayed superior antifungal activity compared to traditional agents like bifonazole . This reinforces the therapeutic potential of triazole compounds in treating fungal infections.

Anticancer Activity

The anticancer effects of triazole derivatives have garnered attention due to their ability to inhibit cancer cell proliferation. In one study, certain derivatives exhibited significant cytotoxicity against human colon cancer cells (HCT116), with compound 112c showing an IC50 value of 4.363 μM compared to doxorubicin . The mechanism of action appears to involve the inhibition of tyrosine kinases (CDK2), suggesting a targeted approach in cancer therapy.

Case Studies

- Case Study on Antioxidant Activity : A recent investigation into mercapto-substituted triazoles revealed their potential as antioxidants through DPPH and ABTS assays. The results indicated that these compounds could effectively scavenge free radicals, suggesting applications in preventing oxidative damage in biological systems .

- Case Study on Antibacterial Efficacy : In a study focusing on the antibacterial properties of various triazole derivatives, several compounds were tested against both Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives not only inhibited bacterial growth but also showed low toxicity profiles, making them suitable candidates for further development as therapeutic agents .

Propriétés

IUPAC Name |

4-amino-3-methylsulfanyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S2/c1-9-3-6-5-2(8)7(3)4/h4H2,1H3,(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXELSCOPADHBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=S)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366478 | |

| Record name | 4-Amino-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661008 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21532-03-6 | |

| Record name | 4-Amino-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.